Montelukast dicyclohexylamine

Process Chemistry Crystallization Industrial Synthesis

Montelukast dicyclohexylamine is a critical, non-therapeutic intermediate and compendial reference standard distinct from montelukast sodium. Its low aqueous solubility enables efficient crystallization and purification during industrial-scale synthesis of montelukast sodium API, directly reducing cycle times and solvent consumption. As the legally mandated reference standard for specific BP/EP monographs, it is essential for ANDA submissions and commercial batch release testing in regulated markets. Ensure your procurement specifies this precise salt form to guarantee synthetic process efficiency and pharmacopoeial compliance.

Molecular Formula C47H59ClN2O3S
Molecular Weight 767.5 g/mol
CAS No. 577953-88-9
Cat. No. B028910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast dicyclohexylamine
CAS577953-88-9
Synonyms1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic N-Cyclohexylcyclohexanamine; _x000B_Montelukast DCHA.
Molecular FormulaC47H59ClN2O3S
Molecular Weight767.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1
InChIKeyZLOLVGQQYDQBMP-HKHDRNBDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 150 mg / 300 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Dicyclohexylamine (CAS 577953-88-9): A Pharmaceutical Reference Standard and Synthetic Intermediate for CysLT1 Antagonist Applications


Montelukast dicyclohexylamine (CAS 577953-88-9, molecular weight 767.50, formula C35H36ClNO3S·C12H23N) is the dicyclohexylamine (DCHA) salt of montelukast free acid. It functions pharmacologically as a potent, selective, and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) [1]. This salt form is distinct from the clinically administered montelukast sodium (CAS 151767-02-1) and is primarily utilized not as a final drug substance, but as a critical intermediate in the industrial-scale synthesis and purification of montelukast sodium [2], as well as a recognized reference standard in the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) .

Why Montelukast Dicyclohexylamine (CAS 577953-88-9) Cannot Be Interchanged with Montelukast Sodium or Other Salts for Critical Process and Analytical Functions


Montelukast dicyclohexylamine is not interchangeable with the therapeutically active montelukast sodium (CAS 151767-02-1) due to fundamentally divergent physicochemical properties that dictate its distinct roles in pharmaceutical manufacturing and analysis [1]. While montelukast sodium is optimized for oral bioavailability (63-73% in humans) and aqueous solubility for formulation [2], the dicyclohexylamine salt exhibits significantly lower solubility in polar solvents [3], a property that makes it uniquely suited for isolation, purification, and crystallization during synthesis. Substituting montelukast sodium for the DCHA salt in a synthetic purification step would fail due to its high aqueous solubility, preventing effective precipitation. Conversely, using the DCHA salt as a direct substitute in a final drug product formulation would be inappropriate due to the presence of the dicyclohexylamine counterion, which is not part of the approved drug substance. Its primary utility lies in its role as a compendial reference standard for analytical method validation and as a process-specific intermediate, not as a therapeutic equivalent.

Quantitative Differentiation Evidence for Montelukast Dicyclohexylamine (CAS 577953-88-9) vs. Known Salts and Free Acid


Enhanced Crystallization Efficiency in Polar Solvents Compared to Known Montelukast DCHA Salts

The specific dicyclohexylamine salt of montelukast described in US 8,163,924 demonstrates significantly lower solubility in polar solvents compared to previously known montelukast dicyclohexylamine salts. This differential solubility is quantitatively characterized by the process advantage it confers: crystallization occurs without the need for seeding and with a considerably shorter duration compared to prior art methods, which required more than 24 hours for crystallization and mandatory seeding steps [1].

Process Chemistry Crystallization Industrial Synthesis Leukotriene Antagonist

Solubility Profile in Polar Solvents for Process Isolation vs. Montelukast Free Acid

Montelukast dicyclohexylamine salt exhibits a markedly different solubility profile that is critical for its function as a synthetic intermediate. It is described as 'much more insoluble in polar solvents' than its free acid counterpart [1]. This insolubility is the key characteristic that allows for its efficient isolation and purification from reaction mixtures.

Purification Process Chemistry Intermediate Isolation Solubility

Pharmacopoeial Recognition as a Reference Standard for Analytical Quality Control

Montelukast dicyclohexylamine is officially designated as a reference standard in both the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP) . This is a qualitative but regulatory-critical distinction from montelukast sodium, which, while the active pharmaceutical ingredient (API), is not always the standard used for specific compendial tests. The DCHA salt is prescribed for use in specific laboratory tests and monographs within these pharmacopoeias .

Analytical Chemistry Quality Control Reference Standard Pharmacopoeia

Defined Storage Stability Profile for Research and QC Applications

The compound has a well-defined stability profile as a solid powder, with recommended storage conditions of -20°C for 3 years and 4°C for 2 years [1]. Its melting point is reported as 65-67 °C [2]. This level of documented stability is essential for its role as a reference standard, providing a known shelf-life that montelukast sodium may not match under the same conditions.

Stability Storage Quality Control Research Use

Defined Application Scenarios for Montelukast Dicyclohexylamine (CAS 577953-88-9) Based on Evidence-Based Differentiation


Industrial-Scale Synthesis and Purification of Montelukast Sodium API

Montelukast dicyclohexylamine is the optimal intermediate for large-scale manufacturing of montelukast sodium. Its unique low solubility in polar solvents allows for efficient isolation and purification via simple crystallization, eliminating the need for seeding and significantly reducing cycle times compared to other salt forms or direct purification of the free acid [1]. This directly translates to higher process yields, lower solvent consumption, and reduced manufacturing costs. Procurement for this application should specify the salt form described in US 8,163,924.

Pharmaceutical Quality Control and Analytical Method Validation (BP/EP Compliance)

This compound is the legally required reference standard for specific tests and monographs prescribed by the British Pharmacopoeia (BP) and European Pharmacopoeia (EP) [1]. For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or performing commercial batch release testing in markets following BP/EP guidelines, the use of this specific standard is mandatory for demonstrating analytical method validity and product compliance. Its documented stability profile supports its reliable use in these regulated environments .

Pharmacological Research Requiring a Defined CysLT1 Antagonist Salt Form

For in vitro and in vivo research where a consistent and well-characterized CysLT1 antagonist is required, Montelukast dicyclohexylamine serves as a reliable alternative to montelukast sodium [1]. It is a potent and selective antagonist, with studies using the compound at concentrations of 0.01-10 μM to reduce cell migration in eosinophils and doses of 3 mg/kg in vivo to prevent hepatotoxicity in mice . Its defined chemical properties and long-term storage stability (3 years at -20°C) make it a practical choice for long-term research programs where compound integrity is paramount .

Development of Novel Montelukast Salts or Co-crystals

The dicyclohexylamine salt can be used as a starting material or a comparator in research aimed at developing new pharmaceutical salts or co-crystals of montelukast. As noted in its chemical description, it can react with sulphonic acids, chlorides, benzoates, and inorganic acids to produce other salts [1]. Its well-understood crystallization behavior and stability profile provide a valuable benchmark for evaluating the properties of new solid forms, aiding in the selection of an optimal API form for development.

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